N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 1,2-oxazole moiety via a carboxamide bridge. The thiadiazole ring is substituted at the 5-position with a [(2-fluorophenyl)methyl]sulfanyl group, while the oxazole ring bears a thiophen-2-yl substituent.
The synthesis of such compounds typically involves multi-step protocols, including:
Properties
Molecular Formula |
C17H11FN4O2S3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H11FN4O2S3/c18-11-5-2-1-4-10(11)9-26-17-21-20-16(27-17)19-15(23)12-8-13(24-22-12)14-6-3-7-25-14/h1-8H,9H2,(H,19,20,23) |
InChI Key |
HAIBORFJHWMQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CS4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative to form the 1,3,4-thiadiazole ring.
Introduction of the Fluorophenyl Group: The 2-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction, where a fluorophenylmethyl halide reacts with the thiadiazole intermediate.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Final Coupling: The thiadiazole and oxazole intermediates are coupled under appropriate conditions, often involving a dehydrating agent or a catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. For instance:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. In one study, derivatives of thiadiazole were synthesized and evaluated for their anticancer properties, showing significant inhibition rates against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines compared to standard treatments like cisplatin .
- Growth Inhibition : Another study reported that related compounds exhibited percent growth inhibitions (PGIs) of over 70% against several cancer cell lines, indicating strong potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases . This suggests that further optimization could lead to new therapeutic agents for conditions such as asthma or arthritis.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding interactions of this compound with target proteins:
- Target Proteins : The compound has shown promising results when docked with dihydrofolate reductase (DHFR), a crucial enzyme in cancer metabolism. This interaction may inhibit the enzyme's function, thereby reducing cancer cell proliferation .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of this class of compounds:
Mechanism of Action
The mechanism of action of N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Thiadiazole-Carboxamide Derivatives
Compounds sharing the 1,3,4-thiadiazole-2-carboxamide scaffold exhibit variations in substituents that critically influence their physicochemical and biological properties:
Analysis :
Oxadiazole and Thiazole Analogues
Compounds with oxadiazole or thiazole cores highlight the role of heteroatom positioning:
Analysis :
Key Observations :
- The use of LiH in DMF for carboxamide formation is a shared strategy with ’s propanamide synthesis but requires precise stoichiometry to avoid side reactions .
- Fluorophenyl introduction via benzyl sulfanyl groups is distinct from simpler alkyl or aryl substitutions in analogues, necessitating optimized purification steps .
Implications of Structural Variations
- Lipophilicity: The 2-fluorophenyl and thiophene groups increase logP values compared to non-fluorinated or phenyl-substituted analogues, enhancing membrane permeability .
- Metabolic Stability: Fluorine’s electron-withdrawing effect reduces oxidative metabolism, a advantage over non-fluorinated thiadiazoles .
- Target Selectivity : The oxazole-thiophene motif may engage in unique hydrogen-bonding or stacking interactions absent in simpler derivatives, as suggested by docking studies in .
Biological Activity
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. The structure features a thiadiazole ring and an oxazole moiety, which are known for their biological relevance.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions followed by cyclization.
- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction using 2-fluorobenzyl chloride introduces the fluorophenyl group.
- Formation of the Oxazole and Carboxamide Groups : The final stages involve coupling reactions that yield the complete structure.
Anticancer Activity
Several studies have reported on the anticancer properties of thiadiazole derivatives, including this compound. For instance:
- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency in inhibiting cell growth .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of DNA synthesis and interaction with tubulin, disrupting mitotic processes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Research indicates that thiadiazole derivatives can exhibit broad-spectrum antibacterial activity. The specific interactions with bacterial membranes contribute to their efficacy .
- Fungal Inhibition : Similar mechanisms have been observed in antifungal assays, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Substituent Effects : Variations in substituents on the thiadiazole and oxazole rings significantly impact biological activity. For instance, electron-withdrawing groups enhance cytotoxicity against cancer cells .
- Lipophilicity and Membrane Permeability : The presence of fluorinated groups increases lipophilicity, which may improve membrane permeability and bioavailability .
Case Studies
-
Study on Anticancer Activity : A study found that derivatives with specific substitutions at the C-5 position of the thiadiazole ring demonstrated superior anticancer activity against prostate and lung cancer cell lines .
Compound IC50 (µM) Cancer Type Compound A 0.28 MCF-7 (Breast) Compound B 0.52 A549 (Lung) Compound C 4.27 SK-MEL-2 (Melanoma) - Antimicrobial Assessment : The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux.
- Cyclization using iodine and triethylamine in DMF to form the thiadiazole ring.
- Introduction of the 2-fluorophenylmethylsulfanyl and thiophen-2-yl-oxazole groups via nucleophilic substitution or coupling reactions .
Methodological Tip : Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm structural integrity at each stage using NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., δ 12.93 ppm for NH protons in thiadiazole derivatives) .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretches at ~1670 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .
- Elemental Analysis : Validate molecular composition (e.g., %N and %S matching calculated values) .
Note : High-resolution mass spectrometry (HRMS) can further corroborate molecular weight .
Q. What are the potential biological applications of this compound?
Preliminary studies suggest:
- Antimicrobial Activity : Linked to the thiadiazole and thiophene moieties, which disrupt microbial membranes or enzymes .
- Anticancer Potential : Thiadiazole derivatives inhibit kinases or induce apoptosis in cancer cell lines .
- Material Science : The conjugated thiophene and oxazole systems may enable applications in organic electronics .
Experimental Design : Use in vitro assays (e.g., MIC for antimicrobial testing, MTT for cytotoxicity) with appropriate controls .
Advanced Research Questions
Q. How can synthesis yield be optimized using computational methods?
Strategy :
- Apply Design of Experiments (DoE) to screen variables (e.g., solvent, temperature, catalyst).
- Use Bayesian optimization or heuristic algorithms to predict optimal conditions, reducing trial-and-error experimentation .
- Example: A 76–80% yield was achieved in thiadiazole cyclization using iodine/TEA in DMF; optimization could improve this further .
Data Analysis : Compare predicted vs. experimental yields using regression models (e.g., R² > 0.9 indicates robust optimization) .
Q. How to resolve contradictions in reported biological activity data?
Approach :
- Purity Assessment : Use HPLC to rule out impurities (e.g., residual iodine or solvents affecting assays) .
- Assay Conditions : Test pH-dependent activity (e.g., thiadiazole sulfhydryl groups may protonate at acidic pH, altering bioavailability) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing 2-fluorophenyl with other aryl groups) to identify pharmacophores .
Case Study : Inconsistent antimicrobial results may stem from variations in bacterial strain susceptibility or compound solubility .
Q. What strategies enhance bioactivity through structural modification?
Key Modifications :
- Thiophene Ring : Introduce electron-withdrawing groups (e.g., nitro) to improve redox activity for anticancer applications .
- Fluorophenyl Group : Replace with bulkier substituents (e.g., 3,5-difluorophenyl) to enhance target binding affinity .
- Oxazole Carboxamide : Modify to a sulfonamide to alter solubility and membrane permeability .
Method : Synthesize derivatives via Suzuki coupling or Ullmann reactions, then validate using SAR analysis .
Q. How to evaluate electronic properties for material science applications?
Techniques :
- Cyclic Voltammetry : Measure redox potentials to assess electron transport capabilities (e.g., thiophene’s π-conjugation enhances conductivity) .
- DFT Calculations : Model HOMO-LUMO gaps to predict optical or electronic behavior .
- UV-Vis Spectroscopy : Characterize absorption maxima (e.g., ~300 nm for thiophene-oxazole systems) .
Application : Incorporate into organic semiconductors or photovoltaic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
